Gallium-68

Radiopharmaceutical Chemistry Chelator Selection Theranostics

Gallium-68 (68Ga, T½=67.7 min) is a cyclotron-independent PET radionuclide produced on-demand via 68Ge/68Ga generators. Kit-based radiolabeling at room temperature is feasible with THP, HBED-CC, or DFO chelators. Select generators based on validated long-term performance metrics: >74% mean elution yield over 4-year lifecycle with 68Ge breakthrough <0.000005%. Silica-based adsorbent generators deliver consistent yields (93–104%) across 1–6 h elution intervals, maximizing daily patient doses. For theranostics, 68Ga-DOTATATE and 68Ga-PSMA-11 pair with 177Lu therapy. Dimeric 68Ga-FAPI tracers outperform 18F/64Cu analogs in tumor retention. Combine [68Ga]Ga-PSMA-11 with [68Ga]Ga-DOTA-IBA for comprehensive bone metastasis assessment. Not interchangeable with 18F or 64Cu due to higher positron energy (1.90 MeV) degrading spatial resolution.

Molecular Formula Ga
Molecular Weight 67.92798 g/mol
CAS No. 15757-14-9
Cat. No. B1239309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium-68
CAS15757-14-9
Synonyms68Ga radioisotope
Ga-68 radioisotope
Gallium-68
Molecular FormulaGa
Molecular Weight67.92798 g/mol
Structural Identifiers
SMILES[Ga]
InChIInChI=1S/Ga/i1-2
InChIKeyGYHNNYVSQQEPJS-YPZZEJLDSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium-68 (Ga-68) Procurement Guide: Generator-Produced PET Radionuclide for Theranostic Applications


Gallium-68 (⁶⁸Ga, CAS 15757-14-9) is a positron-emitting radionuclide with a physical half-life of 67.7–68.3 minutes, decaying via 89% positron emission and 11% electron capture [1]. It is produced from a ⁶⁸Ge/⁶⁸Ga generator system, where the parent nuclide germanium-68 (T½ = 270.8 days) provides a cyclotron-independent, on-demand source of the daughter isotope [2]. As a trivalent radiometal (Ga³⁺), ⁶⁸Ga can be coordinated to disease-targeting biomolecules via bifunctional chelators, enabling the synthesis of diverse PET radiopharmaceuticals without requiring an on-site cyclotron infrastructure [3].

Why Generic Substitution of Gallium-68 Radiopharmaceuticals Is Scientifically Unjustified


Substitution among ⁶⁸Ga-labeled radiopharmaceuticals—or between ⁶⁸Ga and alternative PET nuclides—is not interchangeable without compromising diagnostic accuracy, dosimetry, or clinical workflow. The choice of chelator (e.g., DOTA vs. HBED-CC) fundamentally alters radiolabeling efficiency, in vivo stability, and tumor uptake kinetics [1]. Similarly, the selection of the targeting vector (e.g., DOTATATE vs. PSMA-11) dictates receptor specificity and biodistribution, with positivity rates differing markedly even within the same patient population [2]. Furthermore, the intrinsic physical properties of ⁶⁸Ga—particularly its higher positron energy relative to ¹⁸F—degrade spatial resolution and image quality in digital PET/CT scanners, a limitation not shared by ¹⁸F- or ⁶⁴Cu-based tracers [3]. Procurement decisions must therefore be guided by quantitative, comparator-based evidence rather than assumptions of class equivalence.

Gallium-68 Quantitative Differentiation Evidence: Comparator Data for Informed Procurement


Chelator-Dependent Thermodynamic Stability: HBED-CC vs. DOTA Complexes of Gallium-68

The in vivo stability of Ga-68 radiopharmaceuticals is critically dependent on the chelator selected. The Ga-HBED-CC complex exhibits a substantially higher thermodynamic stability constant (log K GaL: 38.5) compared to the widely used Ga-DOTA complex (log K GaL: 21.3) [1]. This 17.2 log-unit difference corresponds to a stability enhancement exceeding 10¹⁷-fold. Substituting the DOTA chelating group with HBED-CC in FAPI-02 and FAPI-04 derivatives yielded robust, fast, high-yield labeling adaptable to kit formulations and improved in vivo tumor uptake and retention in murine xenograft models [1].

Radiopharmaceutical Chemistry Chelator Selection Theranostics

Radiolabeling Efficiency of Chelators for Gallium-68 at Ambient Conditions

Under mild, kit-friendly conditions (pH 6.5, 25°C, 5–50 μM chelator concentration), near-quantitative radiochemical yields (RCY) were achieved for all chelators tested except DOTA. THP and DFO were the most effective, rapidly providing near-quantitative RCY at very low chelator concentrations, while NOTA and HBED were only slightly less effective [1]. In contrast, DOTA—the clinical workhorse—failed to achieve high RCY under these conditions and required elevated temperature (90°C) and lower pH (3.5) for efficient labeling, demonstrating a clear functional disadvantage for room-temperature, kit-based radiopharmaceutical preparation [1].

Radiopharmacy Kit-Based Synthesis Chelator Performance

Spatial Resolution and Image Quality Degradation of Gallium-68 Relative to Fluorine-18 and Copper-64

The higher positron energy of ⁶⁸Ga (Eβ⁺max = 1.90 MeV) compared to ¹⁸F (Eβ⁺max = 0.63 MeV) and ⁶⁴Cu (Eβ⁺max = 0.65 MeV) results in measurably inferior spatial resolution and image quality. In NEMA PET body phantom studies on a Siemens Biograph Vision digital PET/CT scanner, spatial resolution was up to 18% worse for ⁶⁸Ga-HCl compared to ¹⁸F-FDG, and up to 23% worse compared to ⁶⁴Cu-HCl [1]. Recovery coefficients (RC), contrast recovery coefficients (CRC), and contrast-to-noise ratios (CNR) were all degraded in ⁶⁸Ga-HCl data despite similar count rates, with the smallest spheres (10 mm and 13 mm diameter) showing the most pronounced deficits [1].

PET/CT Imaging Spatial Resolution Image Quality Phantom Studies

Comparative Dosimetry: Gallium-68 DOTATATE vs. Scandium-43/44 DOTATATE in Neuroendocrine Tumor Imaging

When comparing ⁶⁸Ga-based somatostatin receptor imaging against emerging scandium radioisotopes, [⁶⁸Ga]Ga-DOTATATE delivers a lower absorbed dose to organs at risk than [⁴³/⁴⁴Sc]Sc-DOTATATE, assuming equal biodistribution [1]. This dosimetric advantage is clinically relevant given that somatostatin receptor imaging is frequently repeated for therapy monitoring in neuroendocrine tumor patients, where cumulative radiation exposure to kidneys and bone marrow must be carefully managed.

Radiation Dosimetry Patient Safety Neuroendocrine Tumors PET Imaging

Dimeric FAPI Tracers: Gallium-68 Shows Lower Normal Organ Uptake and Prolonged Tumor Retention vs. 18F and 64Cu Analogs

In a comparative study of dimeric fibroblast activation protein inhibitors (FAPIs) labeled with ¹⁸F, ⁶⁴Cu, and ⁶⁸Ga, the ⁶⁸Ga-labeled dimer ([⁶⁸Ga]3) exhibited lower normal organ uptake than both the ¹⁸F- and ⁶⁴Cu-labeled analogs [1]. Furthermore, [⁶⁸Ga]3 demonstrated higher, more prolonged tumor uptake over a 3-hour period compared to its monomeric counterpart [⁶⁸Ga]Ga-FAPI-04, indicating improved pharmacokinetics for theranostic applications [1]. The dimeric FAPI ligands (IC₅₀ = 0.16 nM and 0.47 nM) showed higher FAP binding affinity than the monomer FAPI-04 (IC₅₀ = 0.89 nM) [1].

Fibroblast Activation Protein FAPI Tumor Imaging Theranostics

Generator Elution Yield and Germanium-68 Breakthrough: Performance Characteristics Across Commercial Systems

The reliability and purity of ⁶⁸Ga obtained from ⁶⁸Ge/⁶⁸Ga generators vary by system design and adsorbent material. A non-metallic silica-based adsorbent generator (ITG) demonstrated an elution yield of 67.98% with 5 mL of 0.05 M HCl (n=20) and 72.63% with fractionated elution (n=5) [1]. Long-term evaluation of five Galliform generators over a 4-year period yielded a mean elution yield of 74.7%, exceeding manufacturer specifications, and maintained ⁶⁸Ge breakthrough at a mean of 0.0000048%, well below pharmacopoeial limits [2]. A tin dioxide (SnO₂) column generator eluted with 1 M HCl was identified as most suitable for radiopharmaceutical preparation, with model studies indicating that labeling limited amounts of chelator-conjugated biomolecules may require preliminary purification [3].

Generator Performance Radionuclide Purity GMP Production Procurement

Optimal Procurement and Application Scenarios for Gallium-68 Based on Quantitative Differentiation Evidence


Kit-Based Radiopharmaceutical Preparation in Facilities Without Cyclotron Access

Institutions without on-site cyclotron infrastructure should prioritize ⁶⁸Ga when selecting PET radionuclides for routine clinical use. The ⁶⁸Ge/⁶⁸Ga generator provides on-demand access to the positron emitter without the capital investment and operational complexity of a cyclotron [1]. When combined with chelators such as THP, DFO, or HBED-CC that achieve near-quantitative radiochemical yields at room temperature and neutral pH, kit-based radiolabeling becomes feasible, streamlining workflow and reducing synthesis time relative to DOTA-based protocols requiring heating [2].

Theranostic Pairing for Peptide Receptor Radionuclide Therapy (PRRT)

⁶⁸Ga-labeled somatostatin analogs (e.g., DOTATATE, DOTATOC) and PSMA ligands serve as the diagnostic partner for ¹⁷⁷Lu-based radioligand therapy in neuroendocrine tumors and prostate cancer, respectively. The lower absorbed dose to organs at risk with [⁶⁸Ga]Ga-DOTATATE compared to emerging scandium-43/44 analogs supports its continued use in serial imaging protocols for therapy monitoring [1]. For FAP-targeted theranostics, dimeric ⁶⁸Ga-FAPI tracers demonstrate prolonged tumor retention and lower normal organ uptake than ¹⁸F or ⁶⁴Cu analogs, making ⁶⁸Ga the preferred diagnostic partner [2].

Bone Metastasis Evaluation in Prostate Cancer Using Complementary ⁶⁸Ga Tracers

For comprehensive bone metastasis assessment in metastatic prostate cancer patients scheduled for radionuclide therapy, [⁶⁸Ga]Ga-DOTA-IBA PET/CT can be combined with [⁶⁸Ga]Ga-PSMA-11 PET/CT to provide complementary diagnostic information. [⁶⁸Ga]Ga-DOTA-IBA demonstrates significantly higher tracer accumulation in osteosclerotic lesions (median SUVmax 10.42 vs. 8.68, p=0.001) and lesions not visible on CT (median SUVmax 11.38 vs. 6.10, p<0.001) compared to [⁶⁸Ga]Ga-PSMA-11 [1]. This differential performance justifies procurement of both tracers for institutions managing high-volume prostate cancer imaging.

High-Volume Clinical Production with Generator Sourcing

Radiopharmacies serving multiple clinical sites should select ⁶⁸Ge/⁶⁸Ga generators based on documented long-term performance metrics. Galliform generators demonstrate a mean elution yield of 74.7% over a 4-year period with ⁶⁸Ge breakthrough consistently below detection limits (mean 0.0000048%) [1]. Silica-based adsorbent generators enable flexible elution scheduling with consistent yields (93–104%) across 1–6 hour intervals between elutions, maximizing the number of patient doses per day [2]. These performance characteristics directly influence operational efficiency and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gallium-68

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.